molecular formula C12H16BrClN4O B6625242 4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide

4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide

Cat. No. B6625242
M. Wt: 347.64 g/mol
InChI Key: NQRSVQDIQFKVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BCP or BRCP and is known for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of BCP is not fully understood. However, it has been shown to modulate the activity of certain ion channels and receptors in the brain. Specifically, BCP has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to an overall decrease in neuronal activity, which may be beneficial for the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
BCP has been shown to have several biochemical and physiological effects. In vitro studies have shown that BCP can inhibit the growth of cancer cells and induce apoptosis. In addition, BCP has been shown to enhance the activity of GABA receptors, which may lead to an overall decrease in neuronal activity. This effect may be beneficial for the treatment of certain neurological disorders such as epilepsy and anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BCP in lab experiments is its high purity and stability. This allows for accurate and reproducible results. In addition, BCP is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using BCP in lab experiments is its limited solubility in water. This may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of BCP. One direction is the development of new drugs that target specific diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of BCP's potential as a therapeutic agent for the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of BCP and its potential applications in neuroscience.

Synthesis Methods

The synthesis of BCP involves a series of steps that require expertise in organic chemistry. The most commonly used method involves the reaction of 2-chloro-5-bromo-pyridine with N-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of around 130°C for several hours. The final product is then purified using column chromatography to obtain a high purity compound.

Scientific Research Applications

BCP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, BCP has been found to possess antitumor activity and is being investigated as a potential drug candidate for cancer treatment. In drug discovery, BCP has been used as a scaffold for the development of new drugs that target various diseases such as Alzheimer's and Parkinson's. In neuroscience, BCP has been shown to modulate the activity of certain ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClN4O/c1-2-15-12(19)18-5-3-17(4-6-18)11-10(13)7-9(14)8-16-11/h7-8H,2-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRSVQDIQFKVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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